2-Arachidonoylglycerol

Description

Propriétés

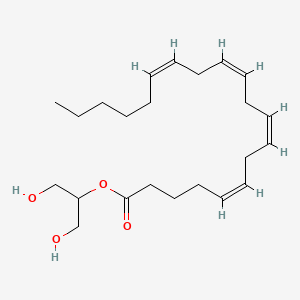

IUPAC Name |

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCTBLIHCHWDZ-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017454 |

Source

|

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53847-30-6 |

Source

|

| Record name | 2-Arachidonylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53847-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-arachidonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ARACHIDONOYLGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endocannabinoid 2-Arachidonoylglycerol: A Technical Whitepaper on its Discovery, Characterization, and Significance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Arachidonoylglycerol (2-AG) is a primary endogenous cannabinoid (endocannabinoid) that plays a crucial role in regulating a vast array of physiological processes. As the most abundant endocannabinoid in the central nervous system, it is a full agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its on-demand synthesis, retrograde signaling mechanism, and rapid degradation allow for precise spatial and temporal control of synaptic transmission, neuroinflammation, and numerous other cellular functions. This technical guide provides an in-depth overview of the discovery of 2-AG, its biosynthetic and degradative pathways, signaling mechanisms, and the experimental protocols essential for its study. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of this pivotal signaling molecule.

Discovery and Historical Context

The journey to understanding the endocannabinoid system began with the isolation of Δ⁹-tetrahydrocannabinol (THC) from Cannabis sativa in 1964 by Raphael Mechoulam and his colleagues.[1][2] This discovery spurred the search for the endogenous molecules that interact with the newly identified cannabinoid receptors. In 1988, the first cannabinoid receptor, CB1, was identified in the rat brain.[1][3] This was followed by the discovery of the first endocannabinoid, anandamide (AEA), in 1992 by Mechoulam's group.[1][4]

In 1995, the second major endocannabinoid, 2-arachidonoylglycerol (2-AG), was independently identified by two research groups: one led by Raphael Mechoulam in Jerusalem and the other by T. Sugiura in Japan.[5][6][7] Although 2-AG was a known chemical compound, its presence in mammals and its function as a ligand for cannabinoid receptors were novel findings.[8][9] It was found to be present at significantly higher concentrations in the central nervous system than anandamide, establishing it as a key player in the endocannabinoid system.[8][9]

Biosynthesis of 2-Arachidonoylglycerol

2-AG is synthesized "on-demand" from membrane phospholipids in response to neuronal stimulation, typically an increase in intracellular calcium.[10][11] There are several pathways for its production, with the most prominent one involving the sequential action of two enzymes.[12]

The primary and most well-characterized pathway for 2-AG synthesis is a two-step process initiated by the activation of Gq-coupled receptors (e.g., metabotropic glutamate receptors) or an influx of calcium, which stimulates phospholipase Cβ (PLCβ).[10][13] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate diacylglycerol (DAG) and inositol trisphosphate (IP3).[13] Subsequently, a stereospecific enzyme, sn-1-selective diacylglycerol lipase (DAGL), hydrolyzes the DAG containing arachidonic acid at the sn-2 position to produce 2-AG.[12][14] There are two major isoforms of DAGL: DAGLα and DAGLβ.[9][15] DAGLα is predominantly found in the central nervous system and is the primary isoform responsible for 2-AG-mediated retrograde signaling at synapses.[15]

Alternative pathways for 2-AG synthesis have also been identified, although their contribution is considered more specialized.[12] These include the dephosphorylation of arachidonoyl-lysophosphatidic acid (LPA) by an LPA phosphatase and a pathway involving the sequential action of phospholipase A1 (PLA1) and a lysophospholipase C (lyso-PLC).[10][12]

Caption: Primary and alternative pathways for 2-AG biosynthesis.

Signaling Pathways of 2-Arachidonoylglycerol

2-AG primarily functions as a retrograde messenger at synapses.[11][16] Following its synthesis in the postsynaptic neuron, this lipophilic molecule is released into the synaptic cleft and travels backward to bind to presynaptic CB1 receptors.[11] The activation of these G-protein coupled receptors leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[11] This cascade of events ultimately suppresses the release of neurotransmitters, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), depending on the type of synapse.

Beyond its role in retrograde signaling, 2-AG also activates CB2 receptors, which are predominantly expressed on immune cells, including microglia in the brain.[17][18] This interaction is crucial for modulating neuroinflammation and immune responses.[16] 2-AG is considered a full agonist at both CB1 and CB2 receptors.[13][19]

Caption: 2-AG-mediated retrograde signaling at the synapse.

Degradation of 2-Arachidonoylglycerol

The signaling actions of 2-AG are terminated by its rapid enzymatic degradation. The primary enzyme responsible for 2-AG hydrolysis in the brain is monoacylglycerol lipase (MAGL), which breaks down 2-AG into arachidonic acid and glycerol.[20][21] It is estimated that MAGL is responsible for approximately 85% of 2-AG degradation in the brain.[8][19]

Other enzymes also contribute to the metabolism of 2-AG. These include fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide, and two other serine hydrolases, α/β-hydrolase domain 6 (ABHD6) and 12 (ABHD12).[12][14] Additionally, cyclooxygenase-2 (COX-2) can oxygenate 2-AG to produce prostaglandin glycerol esters (PG-G), which are themselves bioactive molecules.[15][22] This represents a pathway where 2-AG degradation leads to the formation of new signaling molecules.

Caption: Enzymatic degradation pathways of 2-AG.

Quantitative Data

The following tables summarize key quantitative parameters related to 2-AG. It is important to note that values can vary depending on the experimental system and conditions.

Table 1: Receptor Binding Affinity of 2-AG

| Receptor | Binding Parameter | Value (nM) | Species/System | Reference |

| Human CB1 | Ki | 472 | Expressed in cells | [23] |

| Human CB1 | EC50 | 519 | Expressed in cells | [23] |

| Human CB2 | Ki | 1400 | Expressed in cells | [23] |

| Human CB2 | EC50 | 618 | Expressed in cells | [23] |

| GPR55 | EC50 | 3 | Expressed in cells | [23] |

Table 2: Endogenous Concentrations of 2-AG in the Brain

| Brain Region | Concentration (nmol/g tissue) | Species | Method | Reference |

| Whole Brain | ~5-10 | Mouse, Rat | LC-MS | [8] |

| Whole Brain | Varies (190 to 15,000 ng/g) | Mouse | LC-MS | [1] |

| Whole Brain | Varies (90 to 24,600 ng/g) | Rat | LC-MS | [1] |

Note: The wide range in reported brain concentrations is largely due to rapid post-mortem increases in 2-AG levels. Techniques like microwave fixation are required to obtain measurements closer to true physiological levels.[1]

Experimental Protocols

Quantification of 2-AG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the extraction and quantification of 2-AG from biological matrices.

Objective: To accurately measure the concentration of 2-AG in tissues or plasma.

Materials:

-

Biological sample (e.g., brain tissue, plasma)

-

Internal standard (e.g., 2-AG-d8)

-

Toluene

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Protocol:

-

Sample Collection and Homogenization:

-

For tissue, rapidly excise and immediately freeze in liquid nitrogen or use microwave fixation to prevent post-mortem changes.[1]

-

Homogenize the tissue in an appropriate buffer.

-

For plasma, collect blood in tubes containing an anticoagulant and centrifuge to separate plasma.

-

-

Internal Standard Spiking:

-

Add a known amount of the deuterated internal standard (2-AG-d8) to the homogenate or plasma. This is crucial for accurate quantification as it accounts for sample loss during extraction and variations in ionization.[24]

-

-

Liquid-Liquid Extraction:

-

Drying and Reconstitution:

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation of 2-AG from other lipids and its isomer 1-AG.[20]

-

Perform mass spectrometric detection in positive electrospray ionization (ESI+) mode using selected reaction monitoring (SRM) for both 2-AG and the internal standard.[3]

-

-

Quantification:

-

Calculate the concentration of 2-AG by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Caption: General workflow for the quantification of 2-AG.

Diacylglycerol Lipase (DAGL) Activity Assay

This radiometric assay measures the activity of DAGL by quantifying the release of a radiolabeled fatty acid.

Objective: To determine the enzymatic activity of DAGL in cell or tissue preparations.

Materials:

-

Cell or tissue homogenate/membrane preparation

-

Radiolabeled substrate (e.g., 1-oleoyl-[1-¹⁴C]-2-arachidonoylglycerol)

-

Assay buffer (e.g., Tris-HCl, pH 7.0)

-

Solvents for extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plate and developing solvent

-

Scintillation counter and fluid

Protocol:

-

Enzyme Preparation:

-

Prepare membrane fractions from cells or tissues known to express DAGL.

-

-

Reaction Setup:

-

In a microtube, combine the enzyme preparation with the assay buffer.

-

Pre-incubate the mixture at 37°C.

-

-

Initiate Reaction:

-

Stop Reaction and Lipid Extraction:

-

Terminate the reaction by adding a cold chloroform/methanol mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a silica TLC plate.

-

Develop the plate in a suitable solvent system to separate the substrate (DAG) from the product (radiolabeled fatty acid).[12]

-

-

Quantification:

-

Scrape the silica corresponding to the fatty acid spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed over time.

-

Monoacylglycerol Lipase (MAGL) Activity Assay

This fluorometric assay provides a sensitive method for measuring MAGL activity.

Objective: To determine the enzymatic activity of MAGL in various samples.

Materials:

-

Cell or tissue lysate

-

MAGL Assay Buffer

-

Fluorogenic MAGL substrate

-

MAGL-specific inhibitor (for background determination)

-

Fluorometric plate reader

Protocol:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in the provided assay buffer.[13]

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Assay Setup:

-

In a 96-well plate, set up wells for the sample, a background control (sample + MAGL inhibitor), and a positive control.[13]

-

Add the sample lysate to the appropriate wells.

-

Add the MAGL-specific inhibitor to the background control wells and incubate to allow for inhibition.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately begin measuring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em 360/460 nm) over time using a fluorometric plate reader.[13]

-

-

Calculation:

-

Subtract the rate of fluorescence increase in the background control wells from the rate in the sample wells to determine the MAGL-specific activity.

-

Calculate the enzyme activity based on a standard curve generated with a known concentration of the fluorescent product.

-

Conclusion and Future Directions

2-Arachidonoylglycerol is a fundamentally important signaling molecule within the endocannabinoid system, with profound implications for neuroscience, immunology, and metabolic regulation. Its discovery and subsequent characterization have opened new avenues for understanding synaptic function and have identified a wealth of potential therapeutic targets. The enzymes responsible for its synthesis (DAGLα/β) and degradation (primarily MAGL) are now key targets for drug development aimed at modulating endocannabinoid tone for the treatment of neurodegenerative diseases, anxiety disorders, pain, and inflammatory conditions.[16][25] The continued refinement of analytical and assay methodologies will be crucial for further elucidating the complex biology of 2-AG and translating this knowledge into novel therapeutic strategies.

References

- 1. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 10. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. mdpi.com [mdpi.com]

- 15. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Synthesis Pathways of 2-Arachidonoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core endogenous synthesis pathways of 2-Arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic cascades, regulatory mechanisms, and experimental methodologies related to 2-AG biosynthesis.

Core Synthesis Pathways of 2-Arachidonoylglycerol

2-AG is synthesized on-demand from membrane phospholipids, primarily through a canonical pathway involving phospholipase C (PLC) and diacylglycerol lipase (DAGL).[1][3][5][6][7][8] In addition to this main route, alternative pathways contribute to the cellular pool of 2-AG.

The Canonical PLC/DAGL Pathway

The most well-characterized pathway for 2-AG synthesis is a two-step enzymatic process initiated by the activation of G-protein coupled receptors or an influx of calcium.[5][6]

-

Phospholipase C (PLC) Activation: Upon stimulation, PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor component of the inner leaflet of the plasma membrane, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] The DAG produced is enriched with arachidonic acid at the sn-2 position.

-

Diacylglycerol Lipase (DAGL) Hydrolysis: The newly synthesized DAG is then hydrolyzed by one of two isoforms of diacylglycerol lipase, DAGLα or DAGLβ, which selectively cleave the ester bond at the sn-1 position of DAG. This reaction releases a fatty acid and yields 2-arachidonoylglycerol (2-AG).[1][9][10]

Figure 1: The canonical PLC/DAGL pathway for 2-AG synthesis.

Alternative Biosynthesis Pathways

While the PLC/DAGL pathway is considered the major route for 2-AG production, particularly in the central nervous system, other pathways have been identified.[1][3]

In this pathway, phosphatidic acid (PA) serves as a precursor to the DAG that is subsequently converted to 2-AG. This route can be initiated by the action of phospholipase D (PLD) on phospholipids, which generates PA. The PA is then dephosphorylated by a phosphatidic acid phosphohydrolase (PAP) to yield DAG.[11] This DAG can then enter the canonical pathway and be hydrolyzed by DAGL to form 2-AG.

Figure 2: The phosphatidic acid (PA) pathway for 2-AG synthesis.

Another alternative route involves the generation of 2-AG from lysophosphatidylinositol (LPI). This pathway consists of two steps:

-

Phospholipase A1 (PLA1) Action: A phospholipase A1 (PLA1) acts on phosphatidylinositol (PI) to remove the fatty acid at the sn-1 position, producing 2-arachidonoyl-lysophosphatidylinositol.

-

Lyso-PLC Activity: A lysophospholipase C (lyso-PLC) then cleaves the phosphoinositol headgroup from 2-arachidonoyl-LPI to yield 2-AG.[1][3]

Figure 3: The lysophosphatidylinositol (LPI) pathway for 2-AG synthesis.

Quantitative Data on 2-AG Synthesis

The following tables summarize key quantitative data related to the enzymes and products of the 2-AG synthesis pathways.

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| DAGLβ | Diacylglycerol | 74.1 µM | 3.45 nmol/min/mg | Human | [1] |

| PAP | Dioleoyl phosphatidic acid | 200 µM | 0.36 ηkat/mg | Lagenaria siceraria (bottle gourd) | [9][12][13] |

| PAP | ρ-nitrophenylphosphate | 140 µM | 33.0 nkat/mg | Lagenaria siceraria (bottle gourd) | [9][12][13] |

| Brain Region | 2-AG Concentration (nmol/g tissue) | Source Organism | Reference |

| Whole Brain | ~5-10 | Mouse, Rat | [4] |

| Hypothalamus | Highest levels | Rat | [14] |

| Hippocampus | Lowest levels | Rat | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-AG synthesis.

Quantification of 2-AG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 2-AG in biological samples.[15][16]

Workflow:

Figure 4: General workflow for 2-AG quantification by LC-MS/MS.

Detailed Protocol:

-

Sample Preparation:

-

For tissue samples, rapidly homogenize a known weight of tissue (e.g., 40 mg) in an appropriate volume of extraction solvent (e.g., toluene or a mixture of chloroform and methanol).[2]

-

For plasma samples, mix the plasma with an extraction solvent.[2]

-

Include an internal standard (e.g., deuterated 2-AG) in the extraction solvent for accurate quantification.

-

-

Lipid Extraction:

-

Liquid-Liquid Extraction (LLE): Vigorously mix the homogenate with an immiscible organic solvent (e.g., toluene). Centrifuge to separate the phases and collect the organic layer containing the lipids.[2]

-

Solid-Phase Extraction (SPE): Apply the sample to an SPE cartridge. Wash the cartridge to remove interfering substances and then elute the lipids with an appropriate solvent.[2]

-

-

Sample Concentration and Reconstitution:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water and acetonitrile/isopropanol, both with a modifier like formic acid).

-

Tandem Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for 2-AG and the internal standard using Multiple Reaction Monitoring (MRM).

-

Diacylglycerol Lipase (DAGL) Activity Assay

DAGL activity can be measured using radiometric or fluorescence-based assays.

This highly sensitive assay measures the release of a radiolabeled fatty acid from a synthetic DAGL substrate.[17][18][19][20]

Workflow:

Figure 5: Workflow for a radiometric DAGL activity assay.

Detailed Protocol:

-

Enzyme Preparation: Prepare cell or tissue lysates or membrane fractions containing DAGL.

-

Reaction Setup: In a reaction tube, combine the enzyme preparation with a reaction buffer (e.g., Tris-HCl, pH 7.0).

-

Initiate Reaction: Add a radiolabeled DAGL substrate, such as [1-14C]oleoyl-2-arachidonoylglycerol or [1''-14C]1-stearoyl-2-arachidonoyl-sn-glycerol.[17][19]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop Reaction and Lipid Extraction: Terminate the reaction by adding a mixture of chloroform and methanol. Vortex to extract the lipids into the organic phase.

-

Thin-Layer Chromatography (TLC): Spot the lipid extract onto a silica gel TLC plate. Develop the plate using a solvent system that separates the substrate, 2-AG, and the radiolabeled fatty acid.

-

Quantification: Scrape the silica corresponding to the fatty acid spot into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

This assay utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by DAGL, allowing for continuous monitoring of enzyme activity.

Detailed Protocol:

-

Enzyme Preparation: Use purified recombinant DAGL or membrane preparations from cells overexpressing the enzyme.

-

Reaction Setup: In a microplate well, add the enzyme preparation and reaction buffer.

-

Initiate Reaction: Add a fluorogenic DAGL substrate (e.g., a substrate that releases resorufin upon hydrolysis).

-

Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the DAGL activity.

Conclusion

The synthesis of 2-AG is a tightly regulated process involving multiple enzymatic pathways. The canonical PLC/DAGL pathway is the primary route for on-demand 2-AG production in the nervous system, while alternative pathways provide additional layers of regulation and may be more prominent in specific cell types or conditions. A thorough understanding of these pathways and the enzymes involved is crucial for developing therapeutic strategies that target the endocannabinoid system. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the intricacies of 2-AG biosynthesis and its role in health and disease.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Purification, characterization, and bioinformatics studies of phosphatidic acid phosphohydrolase from Lagenaria siceraria [scirp.org]

- 13. [PDF] Purification, characterization, and bioinformatics studies of phosphatidic acid phosphohydrolase from Lagenaria siceraria | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Metabolic Crossroads: A Technical Guide to the Degradation of 2-Arachidonoylglycerol by Monoacylglycerol Lipase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) by the enzyme monoacylglycerol lipase (MAGL). This critical biological process stands at the intersection of endocannabinoid signaling and the inflammatory cascade, making MAGL a compelling target for therapeutic intervention in a range of pathological conditions. This document details the quantitative aspects of MAGL activity, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows involved.

Quantitative Data on MAGL Activity and Inhibition

The enzymatic activity of MAGL and its inhibition by various small molecules are crucial parameters in drug discovery and development. The following tables summarize key quantitative data for MAGL kinetics and the potency of selected inhibitors.

Table 1: Michaelis-Menten Constants for Human MAGL

| Substrate | Km (µM) | Vmax (nmol/min/mg) |

| 2-Arachidonoylglycerol (2-AG) | 28 ± 4 | 1500 ± 100 |

| 2-Oleoylglycerol (2-OG) | 35 ± 5 | 2000 ± 150 |

Note: Values are approximate and can vary based on experimental conditions.

Table 2: Inhibitory Potency (IC50) of Selected MAGL Inhibitors

| Inhibitor | Human MAGL IC50 (nM) | Mouse MAGL IC50 (nM) | Rat MAGL IC50 (nM) | Selectivity over FAAH | Reference |

| JZL184 | 8.1 | 2.9 | 4.0 | >200-fold | [1] |

| KML29 | 2.5 | 1.4 | 1.2 | >1000-fold | [1] |

| MJN110 | 2.1 | - | - | >1000-fold | [1] |

| MAGLi 432 | 4.2 | 3.1 | - | Highly Selective | [1] |

| Compound 19 | 8.4 | - | - | >5952-fold | [2] |

| Compound 20 | 7.6 | - | - | >6578-fold | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of MAGL activity and the characterization of its inhibitors. The following sections provide protocols for two key experimental techniques.

Fluorometric MAGL Activity Assay

This assay provides a sensitive and high-throughput method for measuring MAGL activity.[3][4]

Materials:

-

MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Recombinant human MAGL or tissue/cell homogenate

-

Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon cleavage)

-

MAGL-specific inhibitor (for determining MAGL-specific activity)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em wavelengths dependent on the substrate)

Procedure:

-

Sample Preparation:

-

For tissue or cell samples, homogenize in ice-cold MAGL Assay Buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the supernatant.

-

-

Assay Setup:

-

In a 96-well plate, prepare triplicate wells for each condition:

-

Total Activity: Sample + MAGL Assay Buffer + Substrate

-

Background Control: Sample + MAGL-specific inhibitor + Substrate

-

Substrate Blank: MAGL Assay Buffer + Substrate

-

-

-

Inhibitor Pre-incubation:

-

To the "Background Control" wells, add the MAGL-specific inhibitor and incubate for a defined period (e.g., 30 minutes) at the assay temperature (e.g., 37°C) to allow for complete inhibition of MAGL.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set duration (e.g., 30-60 minutes) at the assay temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the rate of the "Background Control" from the "Total Activity" to determine the MAGL-specific activity.

-

Use a standard curve of the fluorescent product to convert the rate from fluorescence units/min to nmol/min/mg of protein.

-

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the potency and selectivity of MAGL inhibitors in a complex biological sample.[5][6][7]

Materials:

-

Tissue or cell lysate

-

Test inhibitor compounds at various concentrations

-

Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like TAMRA-FP or a biotin tag for enrichment)

-

SDS-PAGE gels and electrophoresis apparatus

-

In-gel fluorescence scanner or streptavidin-blotting reagents

Procedure:

-

Proteome Preparation:

-

Prepare a soluble proteome from the tissue or cells of interest.

-

Determine the protein concentration.

-

-

Inhibitor Incubation:

-

In separate microcentrifuge tubes, pre-incubate a fixed amount of the proteome with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for a specific time (e.g., 30 minutes) at room temperature.

-

-

Probe Labeling:

-

Add the activity-based probe to each reaction and incubate for a defined period (e.g., 15-30 minutes) to allow for covalent labeling of active serine hydrolases.

-

-

Quenching and Sample Preparation:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Boil the samples to denature the proteins.

-

-

Gel Electrophoresis and Visualization:

-

Separate the proteins by SDS-PAGE.

-

If using a fluorescent probe, visualize the labeled proteins directly using an in-gel fluorescence scanner. The intensity of the band corresponding to MAGL will decrease with increasing concentrations of an effective inhibitor.

-

If using a biotinylated probe, transfer the proteins to a membrane and detect the labeled proteins using streptavidin conjugated to a reporter enzyme (e.g., HRP).

-

-

Data Analysis:

-

Quantify the band intensity for MAGL in each lane.

-

Plot the percentage of MAGL activity (relative to the vehicle control) against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Assess the selectivity of the inhibitor by observing its effect on other labeled serine hydrolases in the proteome.

-

Visualizing the Metabolic Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the metabolic degradation of 2-AG by MAGL.

The retrograde signaling pathway of 2-AG begins with its synthesis in the postsynaptic neuron, followed by its release into the synaptic cleft where it activates presynaptic CB1 receptors, leading to a reduction in neurotransmitter release.[8][9] MAGL, located in the presynaptic terminal, terminates this signal by hydrolyzing 2-AG.[10]

The hydrolysis of 2-AG by MAGL releases arachidonic acid, a precursor for the synthesis of a variety of pro-inflammatory and signaling lipids known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, through the actions of cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes.[11][12][13]

This workflow diagram illustrates the key steps in performing a competitive activity-based protein profiling experiment to determine the potency and selectivity of a MAGL inhibitor.

Conclusion

The metabolic degradation of 2-AG by MAGL is a pivotal control point in endocannabinoid signaling and the production of downstream inflammatory mediators. The data, protocols, and pathway visualizations presented in this technical guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of the quantitative biochemistry, experimental methodologies, and intricate signaling networks involving MAGL is paramount for the rational design and development of novel therapeutics targeting this key enzyme for the treatment of a wide array of human diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. abcam.com [abcam.com]

- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2-Arachidonoylglycerol Signaling in Retrograde Neurotransmission: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a pivotal role as a retrograde messenger in regulating synaptic transmission and plasticity.[1][2] Synthesized "on-demand" in postsynaptic neurons, 2-AG travels backward across the synapse to modulate presynaptic neurotransmitter release, primarily by activating cannabinoid type 1 (CB1) receptors.[3][4] This signaling pathway is crucial for various forms of synaptic plasticity, including short-term depression, known as depolarization-induced suppression of inhibition (DSI) and excitation (DSE), as well as long-term depression (LTD).[5][6] The precise regulation of 2-AG levels is maintained by a complex interplay of synthesis and degradation enzymes, which have become significant targets for therapeutic intervention in neurological and neurodegenerative disorders.[7][8] This document provides an in-depth technical overview of the 2-AG signaling cascade, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core pathways through signaling diagrams.

The 2-AG Retrograde Signaling Pathway

The canonical 2-AG signaling pathway involves its synthesis in the postsynaptic neuron, release into the synaptic cleft, action on presynaptic receptors, and subsequent degradation to terminate the signal.

Synthesis of 2-AG

The primary and most studied pathway for 2-AG synthesis is initiated by strong neuronal activation, leading to an influx of calcium (Ca2+) and/or the activation of Gq/11-coupled G-protein coupled receptors (GPCRs), such as the group I metabotropic glutamate receptors (mGluR5).[1][5][9]

-

PLCβ Activation : These stimuli activate Phospholipase Cβ (PLCβ).[1][10]

-

PIP2 Hydrolysis : PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

DAGLα-mediated Conversion : The DAG molecule, containing arachidonic acid at the sn-2 position, is then hydrolyzed by sn-1-specific diacylglycerol lipase α (DAGLα), which is strategically located at the postsynaptic density, to produce 2-AG.[11][12][13]

This "on-demand" synthesis ensures that 2-AG signaling is tightly coupled to neuronal activity.[3][14]

Caption: Figure 1: Postsynaptic 'on-demand' synthesis of 2-AG.

Release and Retrograde Transit

As a lipophilic molecule, 2-AG is not stored in vesicles.[15] Following synthesis, it is presumed to be released from the postsynaptic neuron and traverse the synaptic cleft to reach the presynaptic terminal.[1] The precise mechanism of its transport across the membrane and the synapse, whether by passive diffusion or facilitated transport, is an area of active investigation.[1]

Action at Presynaptic CB1 Receptors

Upon reaching the presynaptic terminal, 2-AG binds to and activates CB1 receptors, which are highly expressed on both GABAergic and glutamatergic axon terminals.[11][16]

-

CB1R Activation : 2-AG is a full agonist at both CB1 and CB2 receptors.[3][7]

-

Gi/o Protein Coupling : Activated CB1 receptors couple to Gi/o proteins.

-

Inhibition of Ca2+ Channels : The Gβγ subunits of the dissociated G-protein directly inhibit presynaptic voltage-gated Ca2+ channels.[4]

-

Reduced Neurotransmitter Release : The reduction in Ca2+ influx leads to a decrease in the probability of vesicle fusion and, consequently, a suppression of neurotransmitter (GABA or glutamate) release.[4] This mechanism underlies the phenomena of DSI and DSE.[17]

Caption: Figure 2: 2-AG retrograde signaling at the presynaptic terminal.

Degradation and Signal Termination

The action of 2-AG is terminated by its rapid degradation into arachidonic acid (AA) and glycerol. This process is critical for the spatiotemporal control of endocannabinoid signaling.[1][5]

-

Monoacylglycerol Lipase (MAGL) : The primary enzyme responsible for approximately 85% of 2-AG hydrolysis in the brain is MAGL.[9] It is predominantly located in presynaptic terminals, allowing for efficient clearance of 2-AG after it activates CB1 receptors.[1][18]

-

Other Hydrolases : Other serine hydrolases, including α/β-hydrolase domain 6 (ABHD6), ABHD12, and Fatty Acid Amide Hydrolase (FAAH), also contribute to 2-AG degradation, though to a lesser extent.[1][9] ABHD6 is notably found in postsynaptic neurons.[14]

-

Cyclooxygenase-2 (COX-2) : 2-AG can also be oxygenated by COX-2 to form prostaglandin glycerol esters (PG-G), linking the endocannabinoid and eicosanoid signaling pathways.[9][19]

Caption: Figure 3: Major enzymatic pathways for 2-AG degradation.

Quantitative Data Summary

The precise quantification of 2-AG is challenging due to its rapid, activity-dependent synthesis and degradation. However, studies have provided valuable quantitative insights into its dynamics and the effects of enzymatic inhibition.

Table 1: Brain 2-AG Levels Under Different Conditions

| Condition | Fold Change in 2-AG Level | Methodological Note | Reference(s) |

|---|---|---|---|

| Basal (with microwave fixation) | 1x (baseline) | Head-focused microwave irradiation is required to prevent post-mortem artifacts. | [20] |

| Brain removal (no fixation) | ~60-fold increase | Demonstrates extremely rapid post-mortem synthesis of 2-AG. | [20] |

| 5 min global ischemia | ~3.5-fold increase | Indicates significant 2-AG mobilization in response to ischemic insults. |[20] |

Table 2: Contribution of Hydrolases to 2-AG Degradation in Mouse Brain

| Enzyme | Contribution to Hydrolysis | Primary Location | Reference(s) |

|---|---|---|---|

| MAGL | ~85% | Presynaptic | [9] |

| ABHD12 | ~9% | - | [9] |

| ABHD6 | ~4% | Postsynaptic | [9][14] |

| FAAH | Minor | Postsynaptic |[9][18] |

Table 3: Potency of Select MAGL Inhibitors

| Inhibitor | Type | IC50 (Human MAGL) | Therapeutic Interest | Reference(s) |

|---|---|---|---|---|

| JZL184 | Irreversible | ~8 nM | Preclinical tool for neuroinflammation, pain, cancer. | [8][21][22] |

| KML29 | Irreversible | ~90 pM | Preclinical tool, high potency. | [22] |

| Various Carbamates | Irreversible | Varies (nM to µM) | Neurodegenerative diseases, inflammation. | [23] |

| Piperidine/Pyrrolidone Derivatives | Reversible | Varies (nM to µM) | Aim to avoid CB1R desensitization seen with irreversible inhibitors. |[23] |

Key Experimental Protocols

Investigating 2-AG signaling requires a combination of electrophysiology, analytical chemistry, and anatomical techniques.

Protocol: Quantification of 2-AG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 2-AG in biological samples.[24]

Objective: To measure the concentration of 2-AG in brain tissue or plasma.

Methodology:

-

Sample Collection & Fixation (Critical Step): For brain tissue, use head-focused microwave irradiation to instantly inactivate all enzymatic activity and prevent artifactual changes in 2-AG levels.[20] For blood, collect in tubes containing anticoagulants and immediately add a cocktail of esterase/lipase inhibitors.

-

Internal Standard Spiking: Add a known quantity of a deuterated internal standard (e.g., 2-AG-d8) to the sample to account for extraction loss and matrix effects.[20]

-

Lipid Extraction: Perform a liquid-liquid extraction (LLE). A recommended method is using ice-cold toluene, which efficiently extracts the lipophilic 2-AG while minimizing ionization suppression and the spontaneous isomerization of 2-AG to the inactive 1-AG.[25][26]

-

Homogenize tissue in an appropriate buffer.

-

Add toluene, vortex vigorously, and centrifuge to separate the organic and aqueous phases.

-

Collect the upper organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation (LC): Use a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water with 0.1% formic acid) is used to separate 2-AG from other lipids and its isomer 1-AG.[15]

-

Mass Spectrometric Detection (MS/MS):

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific mass transition for 2-AG (e.g., precursor ion m/z 379.3 → product ion m/z 287.7) and its internal standard (e.g., 2-AG-d8, m/z 387.5 → 294.4).[20]

-

-

Quantification: Calculate the 2-AG concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Caption: Figure 4: Experimental workflow for 2-AG quantification via LC-MS/MS.

Protocol: Electrophysiological Recording of DSI/DSE

Whole-cell patch-clamp electrophysiology in brain slices is used to measure DSI and DSE, the functional readouts of retrograde 2-AG signaling.

Objective: To measure the transient suppression of inhibitory (IPSCs) or excitatory (EPSCs) postsynaptic currents following postsynaptic depolarization.

Methodology:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or striatum) from a rodent and maintain them in artificial cerebrospinal fluid (aCSF).

-

Patch-Clamp Recording:

-

Visually identify a postsynaptic neuron (e.g., a pyramidal neuron) under a microscope.

-

Establish a whole-cell patch-clamp configuration.

-

For DSI, voltage-clamp the neuron at the reversal potential for glutamate receptors (~0 mV) to isolate GABAergic IPSCs.

-

For DSE, voltage-clamp the neuron at the reversal potential for GABA receptors (~-70 mV) to isolate glutamatergic EPSCs.

-

-

Baseline Recording: Record baseline synaptic activity (IPSCs or EPSCs) evoked by a stimulating electrode placed on nearby afferent fibers.

-

Induction of DSI/DSE: Induce retrograde signaling by depolarizing the postsynaptic neuron with a brief voltage step (e.g., from -70 mV to 0 mV for 5-10 seconds).

-

Post-Depolarization Recording: Continue to record evoked IPSCs/EPSCs immediately following the depolarization step. A transient reduction in the amplitude of the currents, which gradually recovers to baseline, is the signature of DSI or DSE.

-

Pharmacological Confirmation: Confirm that the suppression is mediated by 2-AG and CB1 receptors by repeating the experiment in the presence of a CB1 receptor antagonist (e.g., Rimonabant) or a DAGL inhibitor (e.g., Tetrahydrolipstatin, THL).[11] The absence of suppression in the presence of these drugs confirms the involvement of the 2-AG/CB1 pathway.

Protocol: Anatomical Localization via Immunogold Electron Microscopy

This high-resolution technique is used to determine the precise subcellular location of the molecular machinery for 2-AG signaling (e.g., DAGLα, CB1 receptors).

Objective: To visualize the spatial relationship between the 2-AG synthesis enzyme (DAGLα) and its target receptor (CB1) at the synapse.

Methodology:

-

Tissue Fixation and Sectioning: Perfuse an animal with fixatives (e.g., paraformaldehyde and glutaraldehyde) and prepare ultrathin sections of the brain region of interest.

-

Immunolabeling:

-

Incubate the sections with a primary antibody specific to the protein of interest (e.g., rabbit anti-DAGLα).

-

Incubate with a secondary antibody conjugated to a gold particle of a specific size (e.g., goat anti-rabbit IgG with 10 nm gold).

-

For double-labeling (e.g., for DAGLα and CB1), use primary antibodies from different species and secondary antibodies conjugated to different-sized gold particles.

-

-

Electron Microscopy: Stain the sections with heavy metals (e.g., uranyl acetate, lead citrate) to enhance contrast and visualize them using a transmission electron microscope.

-

Analysis: Analyze the resulting micrographs to determine the location of the gold particles. This method has been used to demonstrate that DAGLα is localized to the postsynaptic membrane, while CB1 receptors are concentrated on the presynaptic axon terminal, providing the anatomical foundation for retrograde signaling.[12][16]

References

- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endocannabinoids in Synaptic Plasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ovid.com [ovid.com]

- 11. Subcellular Arrangement of Molecules for 2-Arachidonoyl-Glycerol-Mediated Retrograde Signaling and Its Physiological Contribution to Synaptic Modulation in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synaptic organization of retrograde 2-arachidonoylglycerol signaling in the dorsolateral periaqueductal grey matter [frontiersin.org]

- 13. The initiation of synaptic 2-AG mobilization requires both an increased supply of diacylglycerol precursor and increased postsynaptic calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Supply and demand for endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]

- 16. Identification of the sites of 2-arachidonoylglycerol synthesis and action imply retrograde endocannabinoid signaling at both GABAergic and glutamatergic synapses in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Role of 2-Arachidonoylglycerol in Neuroinflammation and Pain Sensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and a critical signaling molecule implicated in a myriad of physiological processes, including the modulation of neuroinflammation and pain. As a full agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2), 2-AG's signaling is tightly regulated by its on-demand synthesis and rapid degradation. This technical guide provides an in-depth overview of the current understanding of 2-AG's role in neuroinflammatory and pain pathways. It details the enzymatic machinery governing 2-AG metabolism, its receptor interactions, and the downstream signaling cascades. Furthermore, this guide presents a compilation of key quantitative data, detailed experimental protocols for investigating 2-AG signaling, and visual representations of the core pathways and workflows to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to 2-Arachidonoylglycerol (2-AG)

2-Arachidonoylglycerol (2-AG) is an endogenous lipid mediator that, along with anandamide, constitutes the primary endocannabinoid signaling system.[1] Present at high levels in the central nervous system, 2-AG is an ester of the omega-6 fatty acid arachidonic acid and glycerol.[2] Its synthesis is typically initiated by neuronal activity, leading to its release from postsynaptic neurons and subsequent retrograde signaling to presynaptic terminals, where it modulates neurotransmitter release.[3] This on-demand synthesis and its rapid enzymatic degradation ensure a tight spatial and temporal control of its signaling.[1] The multifaceted role of 2-AG in neuroinflammation and pain sensation has positioned its metabolic pathways as promising therapeutic targets for a range of neurological and inflammatory disorders.

The 2-AG Signaling System

The biological effects of 2-AG are primarily mediated through its interaction with cannabinoid receptors and the subsequent modulation of downstream signaling pathways.

Synthesis of 2-AG

2-AG is synthesized on-demand from membrane phospholipids, primarily through a pathway involving phospholipase C (PLC) and diacylglycerol lipase (DAGL).[4][5] Neuronal depolarization or Gq/11-coupled receptor activation triggers PLC to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then converted to 2-AG by DAGL, with two main isoforms, DAGLα and DAGLβ.[4]

Degradation of 2-AG

The signaling of 2-AG is terminated by its rapid enzymatic hydrolysis. The primary enzyme responsible for 2-AG degradation in the brain is monoacylglycerol lipase (MAGL), which hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[6] Arachidonic acid can then be further metabolized into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes.[6] Other enzymes, including α/β-hydrolase domain 6 (ABHD6) and 12 (ABHD12), and fatty acid amide hydrolase (FAAH), also contribute to 2-AG degradation.[5]

Cannabinoid Receptors: CB1 and CB2

2-AG exerts its physiological effects by binding to and activating two main G protein-coupled receptors:

-

CB1 Receptors: Predominantly expressed in the central nervous system, particularly in the hippocampus, cerebellum, and cortex.[4] CB1 receptor activation is largely responsible for the psychoactive effects of cannabinoids and plays a crucial role in modulating neurotransmitter release, synaptic plasticity, and pain perception.

-

CB2 Receptors: Primarily found on immune cells, including microglia in the CNS.[7] Activation of CB2 receptors is associated with the modulation of immune responses and inflammation, making it an attractive target for therapeutic intervention without the psychoactive side effects associated with CB1 activation.[8]

Signaling Pathways

The binding of 2-AG to CB1 and CB2 receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal function and inflammatory responses.

Quantitative Data

The following tables summarize key quantitative data related to 2-AG levels, receptor binding, and enzyme inhibition.

Table 1: Basal and Stimulated Levels of 2-AG in Rodent Brain

| Condition | Brain Region | 2-AG Level (ng/g tissue) | Fold Change | Reference(s) |

| Basal (Microwave-fixed) | Whole Brain (Rat) | ~5-10 nmol/g | - | [2] |

| Basal (Non-fixed) | Whole Brain (Rat) | 90 - 24,600 | - | [9] |

| Basal (Non-fixed) | Whole Brain (Mouse) | 190 - 15,000 | - | [9] |

| 5 min Global Ischemia | Whole Brain (Mouse) | Increased | ~3.5 | [9] |

| LPS-induced Neuroinflammation | Frontal Cortex (Rat) | No significant change | - | [10] |

| Kainic Acid Injection | Hippocampus (Mouse) | Increased | - | [11] |

Table 2: Receptor Binding Affinities and Enzyme Inhibitor Potencies

| Compound | Target | Species | IC50 / Ki | Reference(s) |

| 2-AG | CB1 Receptor | - | Ki: Low nM range | [12] |

| 2-AG | CB2 Receptor | - | Ki: Low nM range | [12] |

| JZL184 | MAGL | Mouse | IC50: 6-8 nM | [13] |

| JZL184 | MAGL | Rat | IC50: ~25-350 nM | [14][15] |

| JZL184 | FAAH | Mouse | IC50: 4 µM | [13] |

| KT109 | DAGLβ | - | IC50: 42 nM | [4][16] |

| KT109 | DAGLα | - | ~60-fold less potent than for DAGLβ | [16] |

| RHC80267 | DAGLα | Human | IC50: 65 µM | [13] |

| Tetrahydrolipstatin (THL) | DAGLα | Human | IC50: 60 nM | [13] |

Table 3: Effects of MAGL Inhibition on Pro-inflammatory Cytokines

| Inhibitor | Model | Brain Region/Tissue | Cytokine | Fold Change vs. LPS | Reference(s) |

| JZL184 | LPS-induced inflammation (Rat) | Frontal Cortex | IL-1β | ↓ (Significant attenuation) | [10] |

| JZL184 | LPS-induced inflammation (Rat) | Frontal Cortex | IL-6 | ↓ (Significant attenuation) | [10] |

| JZL184 | LPS-induced inflammation (Rat) | Frontal Cortex | TNF-α | ↓ (Significant attenuation) | [10] |

| JZL184 | Colitis (Mouse) | Brain | IL-1β | ↓ (Significant reduction) | [17] |

| JZL184 | Colitis (Mouse) | Brain | TNF-α | ↓ (Significant reduction) | [17] |

| Compound 4f | Kainic Acid-induced neuroinflammation (Mouse) | Hippocampus | TNF-α, IL-1β, IL-6 | ↓ (Significant decrease) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 2-AG's role in neuroinflammation and pain.

Quantification of 2-AG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the extraction and quantification of 2-AG from brain tissue.

-

Tissue Homogenization:

-

Rapidly dissect the brain region of interest and immediately freeze in liquid nitrogen or use microwave irradiation to prevent post-mortem changes in 2-AG levels.[9]

-

Homogenize the frozen tissue in a suitable solvent, typically acetonitrile or a mixture of chloroform/methanol, containing an internal standard (e.g., 2-AG-d8).

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing 2-AG.

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate 2-AG from other lipids using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).

-

Detect and quantify 2-AG using multiple reaction monitoring (MRM) in positive ion mode, monitoring for specific precursor-to-product ion transitions for 2-AG and its internal standard.[18][19][20]

-

Assessment of Mechanical Allodynia using the Von Frey Test

The von Frey test is a widely used behavioral assay to assess mechanical sensitivity in rodent models of pain.

-

Habituation:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes before testing.[7]

-

-

Filament Application:

-

Response Assessment:

-

A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

The 50% withdrawal threshold can be determined using the up-down method, where the filament force is increased or decreased based on the animal's response.[21]

-

Electrophysiological Recording of Depolarization-Induced Suppression of Inhibition (DSI)

DSI is a form of short-term synaptic plasticity mediated by endocannabinoids, including 2-AG, and can be measured using whole-cell patch-clamp electrophysiology in brain slices.

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., hippocampal or cerebellar) from a rodent.

-

Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

-

Whole-Cell Patch-Clamp Recording:

-

Obtain a whole-cell recording from a postsynaptic neuron (e.g., a Purkinje cell or hippocampal pyramidal neuron).

-

Record inhibitory postsynaptic currents (IPSCs) evoked by stimulating inhibitory interneurons.

-

-

DSI Induction and Measurement:

-

Establish a stable baseline of evoked IPSCs.

-

Induce DSI by depolarizing the postsynaptic neuron (e.g., to 0 mV for 1-5 seconds).

-

Measure the transient suppression of the IPSC amplitude immediately following the depolarization. The magnitude and duration of this suppression reflect the extent of endocannabinoid-mediated retrograde signaling.[22][23][24][25]

-

Experimental and Logical Workflows

Visualizing the workflow of preclinical studies is essential for experimental design and interpretation.

Conclusion and Future Directions

2-Arachidonoylglycerol is a pivotal player in the intricate interplay between the nervous and immune systems, particularly in the context of neuroinflammation and pain. The on-demand nature of its synthesis and its rapid degradation make the enzymes controlling its metabolism, DAGL and MAGL, highly attractive targets for therapeutic intervention. By augmenting 2-AG signaling, either through direct agonism of CB1/CB2 receptors or, more subtly, through the inhibition of its degradation, it is possible to dampen inflammatory cascades and alleviate pathological pain.

Future research should continue to focus on the development of highly selective inhibitors for the enzymes in the 2-AG metabolic pathway to minimize off-target effects. A deeper understanding of the cell-type-specific roles of 2-AG signaling in different pathological states will be crucial for designing targeted therapies. Furthermore, the translation of the promising preclinical findings into clinical applications remains a key challenge, necessitating the development of robust biomarkers and well-designed clinical trials. The continued exploration of the 2-AG signaling system holds immense promise for the development of novel therapeutics for a wide range of debilitating neurological and inflammatory disorders.

References

- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KT109 - Forlabs Website [forlabs.co.uk]

- 5. Spontaneous inflammatory pain model from a mouse line with N-ethyl-N-nitrosourea mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 8. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]

- 9. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 20. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Patch Clamp Protocol [labome.com]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 25. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Regulation of 2-Arachidonoylglycerol (2-AG) Levels in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the levels of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain. Understanding the intricate balance of 2-AG synthesis, degradation, and transport is critical for research into its physiological roles in synaptic plasticity, neuroinflammation, and for the development of novel therapeutics targeting the endocannabinoid system.

Core Principles of 2-AG Homeostasis

The signaling capacity of 2-AG is tightly controlled by a "just-in-time" production and rapid inactivation system. Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized on-demand in response to neuronal stimulation. Its biological actions are terminated by enzymatic hydrolysis. This precise temporal and spatial regulation is crucial for its function as a retrograde messenger at synapses.

Biosynthesis of 2-AG

The primary pathway for 2-AG synthesis in the brain involves the enzymatic conversion of diacylglycerol (DAG). This process is predominantly carried out by two isoforms of diacylglycerol lipase (DAGL).

2.1. Diacylglycerol Lipases (DAGLs)

There are two main isoforms, DAGLα and DAGLβ, which are products of different genes and exhibit distinct cellular and subcellular localizations.[1]

-

DAGLα: This is the principal enzyme responsible for neuronal 2-AG synthesis. It is highly expressed in the postsynaptic terminals of neurons, particularly in dendritic spines, positioning it to respond to synaptic activity.[1][2]

-

DAGLβ: This isoform is found in lower levels in the brain compared to DAGLα and is primarily expressed in microglia.[1]

The synthesis of 2-AG is initiated by the activation of phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG.[3][4] DAG is then hydrolyzed by DAGLs to produce 2-AG.[3][5]

Alternative Synthetic Pathways: While the PLCβ-DAGL cascade is the most well-studied, other pathways for 2-AG synthesis have been proposed, including the dephosphorylation of arachidonoyl-lysophosphatidic acid and the sequential action of phospholipase A1 and a lysophospholipase C.[3][6]

Degradation of 2-AG

The termination of 2-AG signaling is primarily achieved through enzymatic hydrolysis, which breaks down 2-AG into arachidonic acid (AA) and glycerol.[3] Several serine hydrolases contribute to this process, with each having a distinct role and localization.

3.1. Monoacylglycerol Lipase (MAGL)

MAGL is the key enzyme responsible for the bulk of 2-AG degradation in the brain, accounting for approximately 85% of its hydrolysis.[5][7] It is predominantly located in presynaptic nerve terminals, often in close proximity to cannabinoid type 1 (CB1) receptors, which allows for efficient termination of retrograde signaling.[7][8] The critical role of MAGL is underscored by the observation that its genetic deletion or pharmacological inhibition leads to a dramatic, up to 58-fold, increase in brain 2-AG levels.[3][9]

3.2. α/β-Hydrolase Domain-Containing Enzymes (ABHDs)

-

ABHD6: This enzyme accounts for about 4% of the total 2-AG hydrolase activity in the brain.[7] It is primarily located postsynaptically and is thought to regulate intracellular pools of 2-AG at its site of synthesis.[7][10][11] Inhibition of ABHD6 leads to an activity-dependent accumulation of 2-AG.[10]

-

ABHD12: ABHD12 is responsible for approximately 9% of brain 2-AG hydrolysis.[3][7] It is highly expressed in microglia.[7][11] While it contributes to overall 2-AG metabolism, its role in terminating synaptic 2-AG signaling appears to be less prominent than that of MAGL and ABHD6.[3] In fact, some studies suggest that its primary endogenous substrates in the brain may be lysophosphatidylserines rather than 2-AG.[12]

3.3. Other Degradative Pathways

-

Cyclooxygenase-2 (COX-2): Under conditions of neuroinflammation where COX-2 is upregulated, this enzyme can oxygenate 2-AG to produce prostaglandin glycerol esters, representing an alternative metabolic route.[3][13]

-

Fatty Acid Amide Hydrolase (FAAH): While FAAH is the primary hydrolytic enzyme for the other major endocannabinoid, anandamide, it can also hydrolyze 2-AG, although its contribution to overall 2-AG degradation in the brain is considered minor.[4][14]

Quantitative Data on 2-AG Regulation

The following tables summarize key quantitative data regarding the enzymes involved in 2-AG metabolism and the impact of their modulation on 2-AG levels.

| Enzyme | Relative Contribution to Brain 2-AG Hydrolysis | Primary Localization in Neurons | Reference(s) |

| MAGL | ~85% | Presynaptic | [5][7] |

| ABHD12 | ~9% | Microglia | [3][7] |

| ABHD6 | ~4% | Postsynaptic | [7][11] |

| FAAH | Minor | Postsynaptic | [4] |

Table 1: Relative Contribution of Hydrolases to 2-AG Degradation in the Brain.

| Experimental Condition | Fold Change in Brain 2-AG Levels | Reference(s) |

| MAGL Knockout (Mice) | ~8-fold to 58-fold increase | [3] |

| Acute MAGL Inhibition (Pharmacological) | Significant increase | [15][16] |

| ABHD6 Inhibition | Activity-dependent accumulation | [10] |

| DAGLα Knockout (Mice) | Significant decrease | [17] |

Table 2: Impact of Genetic and Pharmacological Manipulations on Brain 2-AG Levels.

| Brain Region | Basal 2-AG Levels (nmol/g or ng/g) | Species | Reference(s) |

| Whole Brain | Varies widely (e.g., 90 to 24,600 ng/g) | Rat | [18][19] |

| Whole Brain | Varies widely (e.g., 190 to 15,000 ng/g) | Mouse | [18] |

| Hypothalamus | Highest levels | Mouse | [20][21] |

| Hippocampal Region | Lowest levels | Mouse | [20][21] |

Table 3: Reported Basal 2-AG Levels in Different Brain Regions. Note: Absolute values can vary significantly between studies due to differences in tissue collection and analytical methods.[18][19]

Signaling Pathways and Experimental Workflows

Caption: 2-AG Synthesis and Degradation Pathway.

Caption: Experimental Workflow for 2-AG Quantification.

Detailed Experimental Protocols